N-cyclobutyl-N-methylcarbamoyl chloride

Medicinal chemistry Physicochemical profiling Carbamate drug design

N-Cyclobutyl-N-methylcarbamoyl chloride (CAS 1383546-58-4, molecular formula C₆H₁₀ClNO, molecular weight 147.60 g/mol) is a liquid N,N-disubstituted carbamoyl chloride bearing a cyclobutyl ring directly attached to the carbamoyl nitrogen alongside an N‑methyl substituent. It belongs to the class of electrophilic carbamoylating agents that transfer the N-cyclobutyl-N-methylcarbamoyl moiety to nucleophilic substrates, enabling the synthesis of carbamates, ureas, and related nitrogen-containing compounds.

Molecular Formula C6H10ClNO
Molecular Weight 147.6
CAS No. 1383546-58-4
Cat. No. B2623446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclobutyl-N-methylcarbamoyl chloride
CAS1383546-58-4
Molecular FormulaC6H10ClNO
Molecular Weight147.6
Structural Identifiers
SMILESCN(C1CCC1)C(=O)Cl
InChIInChI=1S/C6H10ClNO/c1-8(6(7)9)5-3-2-4-5/h5H,2-4H2,1H3
InChIKeyXEGKZCVQLPQMTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclobutyl-N-methylcarbamoyl chloride (CAS 1383546-58-4): Procurement-Ready Structural and Reactivity Profile for N,N-Disubstituted Carbamoyl Chloride Selection


N-Cyclobutyl-N-methylcarbamoyl chloride (CAS 1383546-58-4, molecular formula C₆H₁₀ClNO, molecular weight 147.60 g/mol) is a liquid N,N-disubstituted carbamoyl chloride bearing a cyclobutyl ring directly attached to the carbamoyl nitrogen alongside an N‑methyl substituent [1]. It belongs to the class of electrophilic carbamoylating agents that transfer the N-cyclobutyl-N-methylcarbamoyl moiety to nucleophilic substrates, enabling the synthesis of carbamates, ureas, and related nitrogen-containing compounds [2]. The compound is registered under EC number 852-927-2 and is classified with hazard statements H314 (severe skin burns and eye damage) and H335 (respiratory irritation) [1].

Why N-Cyclobutyl-N-methylcarbamoyl chloride Cannot Be Replaced by Generic Carbamoyl Chlorides: Structural Differentiation Evidence


Although all N,N-disubstituted carbamoyl chlorides share the same electrophilic carbonyl chloride functionality, the identity of the N‑substituents governs both the reagent’s reactivity profile and the physicochemical properties of the downstream products. N-Cyclobutyl-N-methylcarbamoyl chloride is distinguished by the presence of a strained cyclobutyl ring directly attached to the carbamoyl nitrogen, without an intervening methylene spacer as found in the common analog N-(cyclobutylmethyl)-N-methylcarbamoyl chloride (CAS 1534647-21-6) [1]. This direct attachment imposes greater steric demand and altered conformational constraints on the derived carbamates and ureas. Moreover, the compound is a documented precursor to the DPP‑IV inhibitor pharmacophore found in JTP‑76209, a structural motif that cannot be accessed using simpler dialkylcarbamoyl chlorides such as N,N-dimethylcarbamoyl chloride (CAS 79-44-7) [2]. Generic substitution therefore introduces structural divergence that may fundamentally alter biological target engagement, metabolic stability, and physicochemical properties of the final compound.

N-Cyclobutyl-N-methylcarbamoyl chloride: Quantitative Differentiation Evidence Against Closest Analogs


Direct N-Cyclobutyl Attachment vs. Methylene-Spaced Analog: Structural Descriptor Comparison (XLogP, TPSA, Rotatable Bonds)

N-Cyclobutyl-N-methylcarbamoyl chloride (CAS 1383546-58-4) features a direct N–cyclobutyl bond (SMILES: CN(C1CCC1)C(=O)Cl) with a computed XLogP3-AA of 1.7, topological polar surface area of 20.3 Ų, and only 1 rotatable bond [1]. In contrast, the common analog N-(cyclobutylmethyl)-N-methylcarbamoyl chloride (CAS 1534647-21-6) incorporates a methylene spacer between the cyclobutyl ring and the nitrogen, increasing the rotatable bond count and altering the spatial presentation of the cyclobutyl group in derived products [2]. The lower conformational flexibility (1 rotatable bond vs. ≥2 for the methylene-spaced analog) can confer greater rigidity in the final carbamate or urea target molecule, a feature often sought in drug design to reduce entropic penalties upon target binding.

Medicinal chemistry Physicochemical profiling Carbamate drug design

Non-Phosgene Synthetic Accessibility: Patent-Backed Alternative Route vs. Traditional Phosgenation

Traditional synthesis of N,N-disubstituted carbamoyl chlorides requires phosgene gas, posing significant safety, regulatory, and capital infrastructure burdens [1]. Patent WO2007048642A1 (Glaxo Group Limited) discloses a non-phosgene process applicable to the preparation of N-cyclobutyl-N-methylcarbamoyl chloride, utilizing carbon dioxide, trimethylsilyl chloride (TMSCl), and thionyl chloride (SOCl₂) in place of phosgene [2]. This route eliminates the need for phosgene handling infrastructure and reduces the hazards associated with phosgene-based manufacturing. While this patent describes a general method for N,N-substituted carbamoyl halides, the specific applicability to N-cyclobutyl-N-methylcarbamoyl chloride is noted, providing a safer procurement pathway compared to analogs that lack equivalent documented non-phosgene routes.

Green chemistry Process safety Carbamoyl halide synthesis

DPP‑IV Inhibitor Pharmacophore: Documented Intermediate Role in JTP‑76209 Synthesis vs. Non-Cyclobutyl Analogs

N-Cyclobutyl-N-methylcarbamoyl chloride serves as a key synthetic intermediate for introducing the N-cyclobutyl-N-methylcarbamoyl moiety into the DPP‑IV inhibitor JTP‑76209 (MeSH Unique ID C545654) [1]. JTP‑76209 is documented to increase insulin release after glucose loading and improve glucose tolerance in Spontaneously Diabetic Torii (SDT) rats [2]. This specific pharmacophoric motif, featuring a direct N‑cyclobutyl group, cannot be replicated using simpler carbamoyl chlorides such as N,N-dimethylcarbamoyl chloride (CAS 79-44-7) or N-methyl-N-phenylcarbamoyl chloride (CAS 4285-42-1), which lack the cyclobutyl ring or introduce aromatic character that would alter DPP‑IV binding interactions.

Dipeptidyl peptidase IV Type 2 diabetes Carbamoyl pharmacophore

Hazard Profile Differentiation: H314/H335 Classification vs. Carcinogenic Dimethylcarbamoyl Chloride

N-Cyclobutyl-N-methylcarbamoyl chloride carries hazard statements H314 (causes severe skin burns and eye damage) and H335 (may cause respiratory irritation) with the signal word "Danger" per ECHA classification [1]. In contrast, the widely used analog N,N-dimethylcarbamoyl chloride (DMCC, CAS 79-44-7) is classified as carcinogenic (IARC Group 2A: probably carcinogenic to humans) and mutagenic, with documented DNA adduct formation in in vitro models [2]. This difference in chronic toxicity profiles may influence reagent selection for scale-up or in facilities with occupational exposure concerns.

Chemical safety Occupational health Reagent hazard assessment

N-Cyclobutyl-N-methylcarbamoyl chloride: Evidence-Backed Application Scenarios for Scientific Procurement


DPP‑IV Inhibitor and Serine Protease Modulator Synthesis Programs

Procure N-cyclobutyl-N-methylcarbamoyl chloride when the synthetic route targets a DPP‑IV inhibitor pharmacophore containing a direct N-cyclobutyl-N-methylcarbamoyl moiety, as exemplified by JTP‑76209 [1]. The direct N–cyclobutyl attachment is structurally essential for this pharmacophore and cannot be replicated using methylene-spaced analogs (CAS 1534647-21-6) or simpler dialkylcarbamoyl chlorides. The compound enables a convergent synthetic approach by transferring the pre-assembled N-cyclobutyl-N-methylcarbamoyl group in a single step to a nucleophilic amine or alcohol substrate.

Carbamate and Urea Library Synthesis Requiring Conformationally Constrained Cyclobutyl Motifs

Use this compound as the electrophilic carbamoylating agent for parallel synthesis of carbamate or urea libraries where the cyclobutyl ring is desired for its conformational rigidity (1 rotatable bond) and distinct steric profile compared to acyclic or larger cyclic N-substituents [2]. The lower molecular weight (147.60 g/mol) compared to methylene-spaced analogs (161.63 g/mol for CAS 1534647-21-6) contributes favorably to lead-like physicochemical properties of the resulting library members.

Process Development Favoring Non-Phosgene or Reduced-Hazard Manufacturing Routes

Select this carbamoyl chloride in process chemistry campaigns where phosgene gas is excluded from the manufacturing workflow. The existence of patent WO2007048642A1, which describes a non-phosgene route using CO₂, TMSCl, and SOCl₂, provides a documented alternative synthesis pathway [3]. This is particularly relevant when scaling up in facilities without phosgene infrastructure or in jurisdictions with strict phosgene transport and storage regulations.

Occupational Safety-Driven Reagent Selection: Non-Carcinogenic Carbamoyl Chloride Option

In laboratories or pilot plants where occupational exposure to carcinogens must be minimized, prioritize N-cyclobutyl-N-methylcarbamoyl chloride over the commonly used N,N-dimethylcarbamoyl chloride (IARC Group 2A carcinogen) [4]. The target compound's hazard profile is limited to acute effects (H314 skin burns, H335 respiratory irritation) without the chronic carcinogenicity concerns associated with the dimethyl analog, simplifying safety protocols and reducing long-term occupational health monitoring requirements.

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